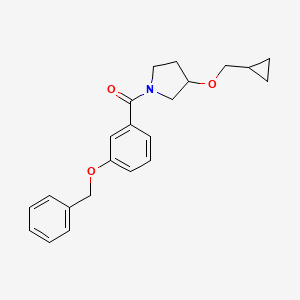
(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyloxy group and a cyclopropylmethoxy group attached to it. These groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the pyrrolidine ring might undergo reactions typical of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a pyrrolidine ring might influence its solubility and reactivity .
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds similar to "(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone" often focuses on their synthesis and structural elucidation. For example, Huang et al. (2021) detailed the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, highlighting the use of FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside X-ray diffraction for crystallographic analysis. Their research demonstrates the application of density functional theory (DFT) for molecular structure optimization, providing a foundational approach for studying similar complex organic compounds (Huang et al., 2021).
Antimicrobial Activity
Another area of interest is the exploration of antimicrobial properties. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity against standard strains, with methoxy group-containing compounds showing the highest activity (Kumar et al., 2012).
Molecular Electronic Properties
Cojocaru et al. (2013) investigated the molecular structure and electronic properties of a pyridylindolizine derivative, providing insights into the electronic spectra and molecular orbital energy spectra of complex organic molecules. This type of research is critical for understanding the electronic behavior of novel compounds, which can inform their potential applications in materials science or drug design (Cojocaru et al., 2013).
Drug Design and Biological Activity
In drug design and biological activity studies, Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of an aldose reductase inhibitor, showcasing the methodological approaches for creating and evaluating compounds with potential therapeutic effects (Nicolaou et al., 2004).
作用機序
Benzyloxyphenyl Compounds
The benzyloxyphenyl group is a common feature in many bioactive compounds. It’s often involved in binding to target proteins and can influence the potency and selectivity of the compound .
Pyrrolidinyl Compounds
Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many pharmaceuticals and can influence the compound’s pharmacokinetics and pharmacodynamics .
Methanone Compounds
Methanone is a carbonyl group (C=O) attached to two hydrocarbon groups. It’s a key functional group in many bioactive compounds and can participate in various biochemical reactions .
Pharmacokinetics
Without specific information, it’s hard to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(3-(Benzyloxy)phenyl)(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone”. Factors such as its molecular weight, polarity, and solubility can influence these properties .
Result of Action & Action Environment
The result of the compound’s action and the influence of environmental factors would depend on its specific target and mechanism of action, which are currently unknown .
Safety and Hazards
特性
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(23-12-11-21(14-23)26-16-18-9-10-18)19-7-4-8-20(13-19)25-15-17-5-2-1-3-6-17/h1-8,13,18,21H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRZTFFAAZRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
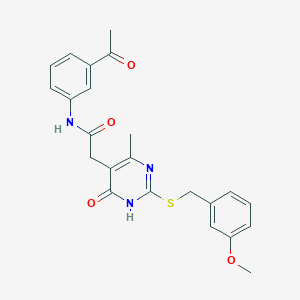
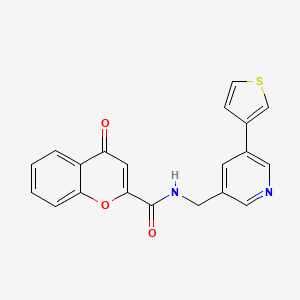
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
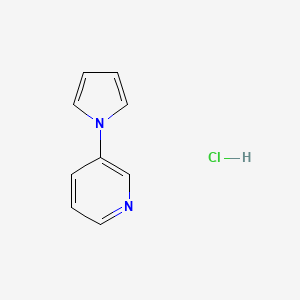
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)

![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
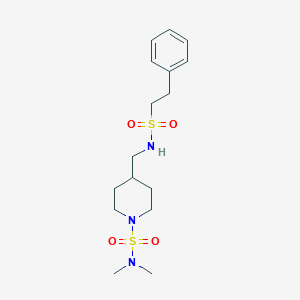
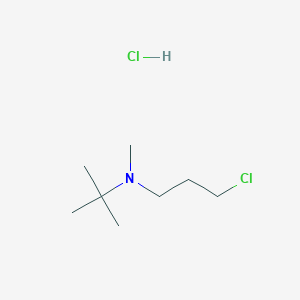
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)
